3-Chloro-6-hydrazinylpicolinonitrile
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Overview
Description
3-Chloro-6-hydrazinylpicolinonitrile is an organic compound that belongs to the class of picolinonitriles It is characterized by the presence of a chloro group at the third position and a hydrazinyl group at the sixth position on the picolinonitrile ring
Preparation Methods
The synthesis of 3-Chloro-6-hydrazinylpicolinonitrile typically involves the reaction of 3-chloropicolinonitrile with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
3-Chloro-6-hydrazinylpicolinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Condensation: The hydrazinyl group can participate in condensation reactions with carbonyl compounds to form hydrazones or hydrazides.
Scientific Research Applications
3-Chloro-6-hydrazinylpicolinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. It is investigated for its ability to interact with specific biological targets, which could lead to the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Chloro-6-hydrazinylpicolinonitrile involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or antifungal effects. The compound’s ability to undergo various chemical reactions also allows it to modify other molecules, enhancing its biological activity.
Comparison with Similar Compounds
3-Chloro-6-hydrazinylpicolinonitrile can be compared with other similar compounds, such as:
3-Chloro-6-hydrazinylpyridazine: This compound has a similar structure but differs in the position of the nitrogen atoms in the ring. It exhibits different chemical reactivity and biological activity.
3-Chloro-6-hydrazinylpyridine:
3-Chloro-6-hydrazinylpyrimidine: This compound has a different ring structure, leading to variations in its reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and hydrazinyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C6H5ClN4 |
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Molecular Weight |
168.58 g/mol |
IUPAC Name |
3-chloro-6-hydrazinylpyridine-2-carbonitrile |
InChI |
InChI=1S/C6H5ClN4/c7-4-1-2-6(11-9)10-5(4)3-8/h1-2H,9H2,(H,10,11) |
InChI Key |
PYXQEHAUWPDCMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C#N)NN |
Origin of Product |
United States |
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